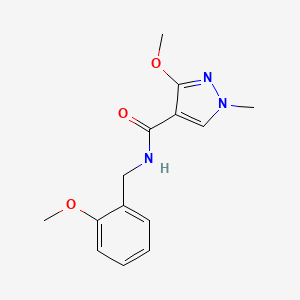![molecular formula C20H20N2O3S B2597968 (Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide CAS No. 1007239-76-0](/img/structure/B2597968.png)
(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of 4-Thiazolidinone Derivatives
The research on the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core emphasizes the importance of chemical synthesis in developing biologically active compounds. Such studies involve structural modifications of basic heterocycles to explore anti-inflammatory properties, indicating the potential for similar compounds to be synthesized and evaluated for their biological activities (Golota et al., 2015).
Insecticidal Assessment
The versatility of certain heterocycles, such as thiadiazole, in the synthesis of compounds with potential insecticidal properties against pests like Spodoptera littoralis, demonstrates the agricultural applications of chemical synthesis in pest management. This suggests that compounds with complex heterocyclic structures can be synthesized and tested for similar applications (Fadda et al., 2017).
Antitumor and Anticonvulsant Evaluation
Antitumor Activity of Benzothiazole Derivatives
The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings for their potential antitumor activity highlight the importance of such compounds in cancer research. These findings suggest avenues for the development of new anticancer agents through the modification of heterocyclic compounds (Yurttaş et al., 2015).
Anticonvulsant Evaluation of Indoline Derivatives
The design, synthesis, and evaluation of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for anticonvulsant activities highlight the therapeutic potential of modifying heterocyclic compounds for neurological applications. This approach demonstrates the potential for chemical synthesis to contribute to the development of new treatments for epilepsy and related conditions (Nath et al., 2021).
Antimicrobial and Antioxidant Activities
Synthesis and Antimicrobial Evaluation
The synthesis and characterization of novel compounds for potential antimicrobial activities demonstrate the role of chemical synthesis in addressing microbial resistance. The evaluation of these compounds against various microbial strains can lead to the discovery of new antimicrobial agents (Spoorthy et al., 2021).
Antioxidant Activity of Thiazole Derivatives
The investigation of novel thiazole derivatives for their antioxidant activity highlights the potential of chemical compounds in oxidative stress-related conditions. Such studies contribute to understanding the role of synthetic compounds in mitigating oxidative damage, which is implicated in various diseases (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-13-5-7-14(8-6-13)9-19(23)21-20-22(4-2)15-10-16-17(25-12-24-16)11-18(15)26-20/h5-8,10-11H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRGCNYQONCXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2597885.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)


![2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2597895.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597897.png)
![3-Amino-2-methyl-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B2597898.png)
![4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2597899.png)


![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)
